肉桂酸肉桂酯

描述

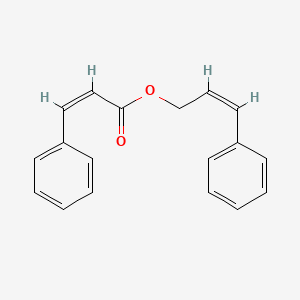

Cinnamyl cinnamate is an organic compound with the molecular formula C₁₈H₁₆O₂. It is an ester formed from cinnamic acid and cinnamyl alcohol. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry. It is also found in natural sources such as propolis, a resinous mixture produced by honeybees.

科学研究应用

Cinnamyl cinnamate has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

作用机制

Target of Action

Cinnamyl cinnamate, a phenylpropanoid compound, has been found to exhibit antimicrobial activity against pathogenic fungi and bacteria . The primary targets of cinnamyl cinnamate are the ergosterol present in the fungal plasmatic membrane and the cell wall . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death. In bacteria, the cell wall is a critical structure that maintains the shape and integrity of the cell .

Mode of Action

Cinnamyl cinnamate interacts directly with its targets, leading to significant changes in the cells. It interacts with the ergosterol in the fungal plasmatic membrane and the cell wall, disrupting their structure and function . This interaction can lead to cell death, making cinnamyl cinnamate an effective antimicrobial agent .

Biochemical Pathways

Cinnamyl cinnamate affects the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds, including lignins, lignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism . The disruption of this pathway by cinnamyl cinnamate can lead to significant downstream effects, impacting the synthesis of these compounds.

Pharmacokinetics

It’s known that the compound’s bioavailability and efficacy can be influenced by these properties

Result of Action

The interaction of cinnamyl cinnamate with its targets leads to the disruption of cell structures, such as the fungal plasmatic membrane and the bacterial cell wall . This disruption can lead to cell death, making cinnamyl cinnamate an effective antimicrobial agent . Additionally, its impact on the cinnamate/monolignol pathway can affect the synthesis of various phenylpropanoid compounds .

Action Environment

The action, efficacy, and stability of cinnamyl cinnamate can be influenced by environmental factors. For instance, the pH of the environment can affect the solubility of cinnamyl cinnamate and its derived flavonoids . Additionally, temperature and light conditions need to be kept constant to ensure the quality of cinnamyl cinnamate

生化分析

Biochemical Properties

Cinnamyl cinnamate interacts with various enzymes and proteins in biochemical reactions. It is synthesized from cinnamic acid, which is formed from phenylalanine by the enzyme phenylalanine ammonia lyase (PAL) . The cinnamyl-CoA ester is then formed from cinnamic acid by the activity of hydroxycinnamate-CoA ligase .

Cellular Effects

Cinnamyl cinnamate has been shown to have antiproliferative activity on different cell lines, including MCF7 (breast adenocarcinoma), A549 (lung cancer), HL60 (leukemia), and Hela (cervical cancer) . It also has antimicrobial and antifungal activities , which may affect the permeability of microbial cell membranes .

Molecular Mechanism

The molecular mechanism of cinnamyl cinnamate involves its interaction with various biomolecules. For instance, it is reduced to cinnamaldehyde by cinnamyl-CoA reductase . Cinnamaldehyde is known to induce a type of DNA damage that elicits recombinational DNA repair, reducing spontaneous mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cinnamyl cinnamate can change over time. For instance, it has been shown to significantly inhibit NO production and suppress the mRNA expression of pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-activated cells .

Dosage Effects in Animal Models

The effects of cinnamyl cinnamate can vary with different dosages in animal models. For instance, it has been shown to reduce fasting and postprandial plasma glucose and HbA1c in animal models .

Metabolic Pathways

Cinnamyl cinnamate is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more .

Subcellular Localization

Related compounds such as cinnamic acid 4-hydroxylase (C4H), a key enzyme in lignin biosynthesis, have been shown to be localized to the endoplasmic reticulum in plants . This suggests that cinnamyl cinnamate may also be found in similar subcellular locations.

准备方法

Synthetic Routes and Reaction Conditions: Cinnamyl cinnamate can be synthesized through several methods. One common method involves the reaction of cinnamoyl chloride with cinnamyl alcohol in the presence of a base. This reaction typically occurs under mild conditions and yields high purity cinnamyl cinnamate . Another method involves the use of phosphorane, which reacts with benzaldehydes to produce cinnamyl cinnamates in high yields .

Industrial Production Methods: In industrial settings, cinnamyl cinnamate is often produced through the esterification of cinnamic acid with cinnamyl alcohol. This process can be catalyzed by acids or bases and is typically carried out at elevated temperatures to increase the reaction rate and yield .

化学反应分析

Types of Reactions: Cinnamyl cinnamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce cinnamic acid and cinnamaldehyde.

Reduction: Reduction reactions can convert it to cinnamyl alcohol and other derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with cinnamyl cinnamate under basic or acidic conditions.

Major Products:

Oxidation: Cinnamic acid, cinnamaldehyde.

Reduction: Cinnamyl alcohol.

Substitution: Various cinnamate esters and amides.

相似化合物的比较

- Cinnamic acid

- Cinnamyl alcohol

- Cinnamaldehyde

- Methyl cinnamate

- Ethyl cinnamate

属性

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2/b12-7+,14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBWNECTZUOWID-MZXMXVKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or colourless crystals, mild, balsamic, floral odour | |

| Record name | Cinnamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Cinnamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

n/a | |

| Record name | Cinnamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-69-0, 40918-97-6 | |

| Record name | Cinnamyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040918976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1438569N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While not extensively studied, one study identified cinnamyl cinnamate as a potential contributor to the anti-inflammatory activity observed in extracts of Dioscorea alata tuber. These extracts demonstrated downregulation of pro-inflammatory signals, including nitric oxide, TNF-α, COX-1, COX-2, and PGE2 []. Further research is needed to confirm the direct anti-inflammatory effects of isolated cinnamyl cinnamate and its underlying mechanisms.

ANone: The molecular formula of cinnamyl cinnamate is C18H16O2, and its molecular weight is 264.32 g/mol.

A: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), has been used to characterize cinnamyl cinnamate. For instance, 2D NMR and ESI-MS/MS techniques were employed to confirm the structure of a new (E,Z)-cinnamyl cinnamate isomer isolated from Honduran propolis [].

A: Yes, cinnamyl cinnamate has been successfully synthesized through a multi-enzyme cascade reaction using cinnamyl aldehyde as a starting material [, , ]. This process involves a three-enzyme system with integrated cofactor regeneration and in situ intermediate separation, demonstrating the potential for biocatalytic production of this valuable compound.

A: Yes, computational methods like Structure-Based Virtual Screening (SBVS) and Induced Fit Docking (IFD) have been employed to investigate cinnamyl cinnamate's potential as a kinase inhibitor []. These studies used X-ray crystal structures of protein kinases and a chemoinformatics database to predict binding affinities and potential multi-target activity.

A: While limited information is available specifically on cinnamyl cinnamate, structural modifications of related compounds, like cinnamic acid derivatives, are known to impact their biological activities []. Further research is needed to understand how specific modifications to the cinnamyl cinnamate structure influence its activity, potency, and selectivity towards various targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)